(1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride is a chemical compound with a unique structure that includes an imidazole ring and an ethanol group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Formation of Ethanol Group: The ethanol group is introduced through a reduction reaction, often using sodium borohydride (NaBH4) as the reducing agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can react with the imidazole ring under basic conditions.
Major Products
Oxidation: The major products include imidazole-4-carboxylic acid and imidazole-4-aldehyde.
Reduction: The major product is the reduced form of the imidazole ring.
Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
(1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential role as a ligand in enzyme-catalyzed reactions and its interaction with biomolecules.
Medicine
The compound has potential therapeutic applications, including its use as an antifungal or antibacterial agent due to the presence of the imidazole ring.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1H-imidazol-4-yl)ethan-1-ol: Lacks the stereochemistry and hydrochloride salt form.
(1R)-1-(1H-imidazol-4-yl)ethan-1-amine: Contains an amine group instead of an ethanol group.
(1R)-1-(1H-imidazol-4-yl)propan-1-ol: Has a propanol group instead of an ethanol group.
Uniqueness
(1R)-1-(1H-imidazol-4-yl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and an ethanol group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
2757961-42-3 |
---|---|
Molecular Formula |
C5H9ClN2O |
Molecular Weight |
148.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.